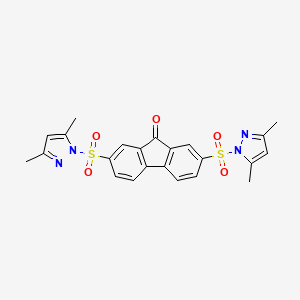
2,7-bis((3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl)-9H-fluoren-9-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7-bis((3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl)-9H-fluoren-9-one is a useful research compound. Its molecular formula is C23H20N4O5S2 and its molecular weight is 496.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
Similar compounds with a pyrazole ring have been shown to exhibit cytotoxic effects on several human cell lines .
Mode of Action
It is known that pyrazole derivatives can interact with various cellular targets, leading to changes in cell function .
Biochemical Pathways
Some pyrazole derivatives have been shown to activate autophagy proteins as a survival mechanism, while the predominant pathway of cell death was p53-mediated apoptosis .
Result of Action
Some pyrazole derivatives have been shown to exhibit cytotoxic effects on several human cell lines .
生物活性
2,7-bis((3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl)-9H-fluoren-9-one is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound, with the molecular formula C23H20N4O5S2 and a molecular weight of 496.56 g/mol, is characterized by the presence of pyrazole and sulfonyl functional groups attached to a fluorenone backbone. This structural composition suggests diverse mechanisms of action, particularly in the realms of anticancer and antimicrobial activities.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets within cells. The pyrazole moieties may engage in hydrogen bonding and π-stacking interactions with biological macromolecules, while the sulfonyl groups could enhance solubility and bioavailability.
Potential Mechanisms Include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and survival.
- Antimicrobial Action : The structure may allow for disruption of bacterial cell walls or interference with metabolic pathways.
Anticancer Activity
Recent studies have evaluated the anticancer properties of related compounds within the same chemical family. For instance, compounds derived from fluorenone scaffolds have demonstrated significant cytotoxic effects against various cancer cell lines including A549 (lung carcinoma) and MDA-MB-231 (breast carcinoma).
| Compound | Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| This compound | A549 | TBD | |
| 2,7-Dichloro-9H-fluorene-based thiazolidinones | MDA-MB-231 | <10 | |
| Fluorene derivatives | Various | Varies |
These findings suggest that compounds structurally similar to this compound could also exhibit potent anticancer effects.
Antimicrobial Activity
Antimicrobial assays have been conducted on similar pyrazole-sulfonamide derivatives. The results indicated notable activity against multi-drug resistant strains:
| Bacterial Strain | Zone of Inhibition (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 10 mm (compound 5g) | |
| Escherichia coli | 8 mm (compound 5j) | |
| Pseudomonas aeruginosa | 8 mm (compound 5j) |
These results highlight the potential for developing new antimicrobial agents based on the structure of this compound.
Case Study 1: Synthesis and Evaluation
A study synthesized various derivatives of fluorenone incorporating pyrazole moieties. The synthesized compounds were tested for both anticancer and antimicrobial activities. Notably, one derivative exhibited an IC50 value significantly lower than established chemotherapeutics like Taxol against A549 cells.
Case Study 2: Molecular Docking Studies
Molecular docking studies have been performed to predict the binding affinity of similar compounds to dihydrofolate reductase (DHFR), a critical target in both cancer therapy and antibacterial drug design. These studies suggest that modifications on the fluorenone scaffold can enhance binding affinity and selectivity towards DHFR.
特性
IUPAC Name |
2,7-bis[(3,5-dimethylpyrazol-1-yl)sulfonyl]fluoren-9-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O5S2/c1-13-9-15(3)26(24-13)33(29,30)17-5-7-19-20-8-6-18(12-22(20)23(28)21(19)11-17)34(31,32)27-16(4)10-14(2)25-27/h5-12H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTHNMGDWHHYXGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1S(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=O)C=C(C=C4)S(=O)(=O)N5C(=CC(=N5)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














